Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate
Description
Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate is a 1,2,4-triazole derivative featuring a thioether-linked propenoate ester and a 4-amino-5-phenyl-substituted triazole core. This structure combines a reactive α,β-unsaturated ester with a heterocyclic system, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry and materials science.
Properties
CAS No. |
126335-04-4 |
|---|---|
Molecular Formula |
C12H12N4O2S |
Molecular Weight |
276.32 g/mol |
IUPAC Name |
methyl (E)-3-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]prop-2-enoate |
InChI |
InChI=1S/C12H12N4O2S/c1-18-10(17)7-8-19-12-15-14-11(16(12)13)9-5-3-2-4-6-9/h2-8H,13H2,1H3/b8-7+ |
InChI Key |
RLNQCCVTUCBATR-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)/C=C/SC1=NN=C(N1N)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CSC1=NN=C(N1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-5-phenyl-1,2,4-triazole-3-thiol Intermediate
The core 1,2,4-triazole-3-thiol structure is typically prepared by cyclization of hydrazinecarbothioamide derivatives under basic conditions. A common approach involves:
- Starting from aryl hydrazides (e.g., phenyl hydrazide), which react with carbon disulfide or isothiocyanates to form hydrazinecarbothioamide intermediates.
- These intermediates undergo dehydrative cyclization in the presence of bases such as sodium hydroxide or potassium hydroxide, often in alcoholic solvents, to yield 4-amino-5-phenyl-1,2,4-triazole-3-thiol derivatives with yields ranging from 52% to 88%.
Table 1: Typical Reaction Conditions for Triazole-3-thiol Formation
| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Hydrazinecarbothioamide + NaOH/KOH | Ethanol/MeOH | 52–88 | Basic media, reflux conditions |
Representative Synthetic Scheme
| Step | Reaction Description |
|---|---|
| 1 | Phenyl hydrazide + carbon disulfide or isothiocyanate → hydrazinecarbothioamide intermediate |
| 2 | Cyclization under basic reflux → 4-amino-5-phenyl-1,2,4-triazole-3-thiol |
| 3 | Reaction with methyl 2-bromo-2-propenoate under basic conditions → thioether-linked intermediate |
| 4 | Esterification (if needed) → Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate |
Research Findings and Yields
- The cyclization step to form the triazole-3-thiol is reported to have yields between 52% and 88%, depending on the substrate and conditions.
- The nucleophilic substitution to form the thioether linkage generally proceeds with high efficiency, often exceeding 80% yield under optimized conditions.
- Fischer esterification for methyl ester formation typically achieves yields above 85% when conducted under controlled reflux with acid catalysis.
Analytical Characterization
- The structure of the final compound is confirmed by spectroscopic methods:
- NMR Spectroscopy: Characteristic chemical shifts for the triazole ring protons, aromatic phenyl protons, and methyl ester group.
- IR Spectroscopy: Absorption bands corresponding to NH2 groups, C=O ester stretch (~1730 cm⁻¹), and C=S or C–S bonds.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~276.32 g/mol.
- These data confirm the successful synthesis and purity of the compound.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|
| Cyclization to triazole-3-thiol | Hydrazinecarbothioamide + NaOH/KOH, reflux | 52–88 | Basic media, ethanol or methanol solvent |
| Thioether formation | Triazole-3-thiol + methyl 2-bromo-2-propenoate, base | >80 | Nucleophilic substitution, reflux |
| Esterification | Acid + methanol + acid catalyst, reflux | >85 | Fischer esterification for methyl ester |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the ester group, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1. Antimicrobial Properties
Recent studies have indicated that compounds with triazole moieties exhibit notable antimicrobial activity. Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate has shown effectiveness against various bacterial strains and fungi. In vitro assays demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
2. Anticancer Potential
The anticancer properties of this compound have been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation . Notably, derivatives of triazole compounds have been shown to inhibit specific kinases involved in cancer progression, suggesting a pathway for therapeutic development .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of enzymes or receptors. The phenyl group and ester moiety further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Key Research Findings and Gaps
- Synthetic Efficiency : Microwave methods () and InCl3 catalysis () offer advantages in speed and yield, but data on the target compound’s synthesis is lacking.
- Biological Potential: While phenethyl- and thiophene-substituted analogs () are flagged for bioactivity studies, the propenoate ester’s role remains unexplored.
- Characterization Consistency : All analogs rely on NMR and elemental analysis, suggesting reliable protocols for the target compound’s validation .
Biological Activity
Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure
The molecular formula of this compound is . The compound features a triazole ring, which is well-known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole with appropriate alkylating agents or through condensation reactions with α,β-unsaturated esters. Recent studies have highlighted ultrasound-assisted synthesis methods that enhance yields and reduce reaction times compared to traditional methods .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have shown that derivatives of triazole compounds exhibit varying degrees of cytotoxicity against cancer cell lines. The compound's activity was assessed using MTT assays against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer).
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 6d | HepG2 | 13.004 |
| 6e | HepG2 | 28.399 |
| 112c | HCT116 | 4.363 |
The results indicate that the presence of electron-donating groups in the structure enhances anticancer activity, while electron-withdrawing groups tend to diminish it .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated that derivatives containing the triazole moiety exhibit significant inhibition against bacterial strains such as Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .
Structure–Activity Relationship (SAR)
The SAR studies highlight that modifications to the triazole ring and substituents on the phenyl group can significantly affect biological activity. Compounds with electron-donating groups at specific positions on the phenyl ring generally exhibit enhanced potency. For example:
- Electron-donating groups (e.g., methyl groups) at ortho and meta positions increase anti-proliferative activity.
- Electron-withdrawing groups (e.g., bromo groups) reduce activity.
These findings suggest that careful structural modifications can optimize the biological efficacy of triazole derivatives .
Case Studies
Several case studies have focused on the biological evaluation of triazole derivatives:
- Study on HepG2 Cells : A series of triazole derivatives were synthesized and tested for their effects on HepG2 cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
- Antimicrobial Screening : A comprehensive evaluation against various bacterial strains revealed that certain derivatives exhibited higher inhibition rates compared to established antibiotics, indicating their potential as novel antimicrobial agents.
Q & A
Basic: What are the standard synthetic routes for Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate and its structural analogues?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or thiol-ene coupling. For example:
- Step 1: React 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with methyl acrylate derivatives in anhydrous alcohol (e.g., propanol) under acidic catalysis (dry HCl gas saturation) .
- Step 2: Monitor reaction progress via TLC or GC-MS .
- Step 3: Purify via recrystallization (ethanol/water) or column chromatography. Yield optimization may require adjusting solvent polarity and reaction time (e.g., 45 minutes at 165°C for microwave-assisted synthesis) .
Key Data:
| Reaction Parameter | Optimal Condition |
|---|---|
| Solvent | Propanol |
| Catalyst | Dry HCl gas |
| Temperature | 80–165°C |
| Time | 15–45 minutes |
Advanced: How can microwave-assisted synthesis improve yield and regioselectivity in triazole derivatives?
Methodological Answer:
Microwave irradiation enhances reaction kinetics and reduces side products:
- Optimization Strategy: Use a sealed vessel with controlled pressure (12.2 bar) and temperature (165°C) to prevent decomposition .
- Case Study: For 3-substituted triazoles, microwave synthesis achieved 85% yield in 45 minutes vs. 60% yield in 6 hours via conventional heating .
- Validation: Confirm reaction completion via GC-MS or HPLC, and characterize intermediates using H NMR to track regioselectivity .
Critical Parameters:
| Variable | Impact on Yield/Selectivity |
|---|---|
| Irradiation Power | Higher power reduces time |
| Solvent Polarity | Polar solvents favor SN2 |
| Substoichiometric Catalysts | Minimize byproduct formation |
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Elemental Analysis: Confirm C, H, N, S composition (deviation < 0.4% expected values) .
- H/C NMR: Assign peaks for the triazole ring (δ 8.1–8.3 ppm for NH), thioether (δ 3.5–4.0 ppm for SCH), and ester groups (δ 3.7 ppm for OCH) .
- IR Spectroscopy: Identify S-H (2550 cm), C=O (1720 cm), and triazole C-N (1600 cm) stretches .
- HPLC-DAD: Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water, 70:30) .
Advanced: How can conflicting biological activity data for substituted triazoles be resolved?
Methodological Answer:
Discrepancies often arise from substituent effects or assay conditions:
- Case Study: N-Methyl vs. N-Ethyl substituents on triazoles showed divergent MIC values (62.5 vs. 125 µg/mL) against Pseudomonas aeruginosa due to altered lipophilicity .
- Resolution Steps:
Data Analysis Table:
| Substituent (R) | MIC (µg/mL) | logP | Docking Score (ΔG, kcal/mol) |
|---|---|---|---|
| -CH | 62.5 | 2.1 | -8.2 |
| -CH | 125 | 2.8 | -7.5 |
Advanced: What computational strategies predict the biological potential of triazole derivatives?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with β-lactamases or kinases) using AMBER or GROMACS .
- QSAR Modeling: Derive predictive models using descriptors like molar refractivity, polar surface area, and H-bond donors .
- ADMET Prediction: Use SwissADME or ADMETlab to forecast bioavailability, toxicity, and metabolic stability .
Case Study:
A QSAR model for triazole antifungals achieved R = 0.89 by correlating Hammett constants (σ) with MIC values .
Basic: What are the solubility and stability profiles of this compound under varying conditions?
Methodological Answer:
- Solubility:
- Stability:
Stability Data:
| Condition | Degradation (%) |
|---|---|
| 25°C, dark | <5% in 6 months |
| 40°C/75% RH, light | 25% in 4 weeks |
Advanced: How to design a structure-activity relationship (SAR) study for triazole-based inhibitors?
Methodological Answer:
- Step 1: Synthesize analogs with systematic substituent variations (e.g., -OCH, -NO, halogens) at the phenyl or triazole positions .
- Step 2: Test in vitro activity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ) or steric (Taft E) parameters .
- Step 3: Perform CoMFA or CoMSIA analysis to generate 3D-QSAR models .
Example SAR Finding:
Electron-withdrawing groups at the para-phenyl position increased antifungal activity by 30% due to enhanced target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
